CID 45357120

Description

Properties

CAS No. |

21085-60-9 |

|---|---|

Molecular Formula |

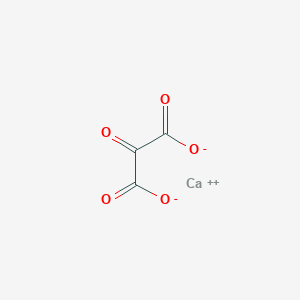

C3H2CaO5 |

Molecular Weight |

158.12 g/mol |

IUPAC Name |

calcium 2-oxopropanedioate |

InChI |

InChI=1S/C3H2O5.Ca/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8); |

InChI Key |

NHMPFDHHQOAHOR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2] |

Other CAS No. |

21085-60-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium mesoxalate can be synthesized through the reaction of calcium chloride with mesoxalic acid in an aqueous solution. The reaction typically involves dissolving calcium chloride in water and then adding mesoxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium mesoxalate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for calcium mesoxalate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous reactors and automated filtration systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Calcium mesoxalate undergoes various chemical reactions, including:

Precipitation Reactions: Calcium mesoxalate can be precipitated from solutions containing calcium ions and mesoxalate ions.

Decomposition Reactions: Upon heating, calcium mesoxalate decomposes to form calcium carbonate and carbon dioxide.

Acid-Base Reactions: Calcium mesoxalate reacts with strong acids to form mesoxalic acid and calcium salts.

Common Reagents and Conditions:

Reagents: Calcium chloride, mesoxalic acid, strong acids (e.g., hydrochloric acid).

Conditions: Aqueous solutions, controlled temperature, and stirring.

Major Products Formed:

Calcium Carbonate: Formed during the thermal decomposition of calcium mesoxalate.

Mesoxalic Acid: Formed when calcium mesoxalate reacts with strong acids.

Scientific Research Applications

Calcium mesoxalate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving calcium and oxalate ions.

Biology: Studied for its role in biological systems, particularly in the formation of kidney stones, which often contain calcium oxalate.

Medicine: Investigated for its potential effects on cellular processes and its role in pathological conditions such as kidney stone formation.

Mechanism of Action

The mechanism of action of calcium mesoxalate involves its interaction with calcium ions and oxalate ions in biological systems. In the context of kidney stone formation, calcium mesoxalate can precipitate out of solution, forming crystals that aggregate and grow into stones. The compound’s effects are mediated through its ability to bind calcium ions and form insoluble complexes, which can lead to pathological calcification in tissues .

Comparison with Similar Compounds

Calcium Oxalate: A closely related compound that also forms kidney stones and has similar chemical properties.

Calcium Carbonate: Another calcium salt that is widely used in various applications, including as an antacid and a calcium supplement.

Calcium Acetate: Used in medicine to control phosphate levels in patients with kidney disease.

Uniqueness: Calcium mesoxalate is unique due to its specific chemical structure and its formation from mesoxalic acid. Unlike calcium oxalate, which is more commonly found in biological systems, calcium mesoxalate is less prevalent but still significant in certain pathological conditions. Its unique properties make it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.